1-Methyl-1h-indole-2-carbonitrile
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Overview
Description
1-Methyl-1h-indole-2-carbonitrile is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a methyl group at the nitrogen atom and a cyano group at the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1h-indole-2-carbonitrile can be synthesized through various methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. For this compound, the starting materials would include a methyl-substituted phenylhydrazine and a suitable aldehyde or ketone .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1h-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are often used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amino-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-1h-indole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1h-indole-2-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carbonitrile: Lacks the methyl group at the nitrogen atom.
1-Methyl-1H-indole: Lacks the cyano group at the second carbon atom.
2-Methyl-1H-indole: Has a methyl group at the second carbon atom instead of the nitrogen atom.
Uniqueness
1-Methyl-1h-indole-2-carbonitrile is unique due to the presence of both the methyl group at the nitrogen atom and the cyano group at the second carbon atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-Methyl-1H-indole-2-carbonitrile (MIC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MIC, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the indole family, characterized by the indole ring structure with a methyl group at position one and a carbonitrile group at position two. This unique arrangement contributes to its reactivity and biological interactions.
Research indicates that this compound exhibits multiple mechanisms of action, including:
- Antioxidant Activity : MIC has been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This activation is linked to potential therapeutic effects in diseases like non-alcoholic steatohepatitis (NASH) and various neurodegenerative disorders .
- Antiproliferative Effects : Studies have demonstrated that MIC can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, derivatives of indole compounds have shown significant cytotoxicity against breast cancer cells (MDA-MB-231) with IC50 values as low as 0.0046 mM .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuroprotection : A study highlighted MIC's potential in protecting neuronal cells from oxidative damage, suggesting its use in treating neurodegenerative diseases such as Parkinson's disease .
- Cancer Research : Another research focused on the antiproliferative effects of MIC derivatives against various cancer cell lines, demonstrating that structural modifications could enhance their efficacy .
- Inflammation Modulation : Research has indicated that MIC may play a role in modulating inflammatory responses, which could be beneficial in conditions like chronic obstructive pulmonary disease (COPD) and autoimmune diseases .
Properties
IUPAC Name |
1-methylindole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCOGYNDZDYYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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